N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9810557
InChI: InChI=1S/C17H14ClN5O2/c1-10(24)11-4-2-6-13(8-11)20-17(25)15-16(19)23(22-21-15)14-7-3-5-12(18)9-14/h2-9H,19H2,1H3,(H,20,25)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Molecular Formula: C17H14ClN5O2
Molecular Weight: 355.8 g/mol

N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC9810557

Molecular Formula: C17H14ClN5O2

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C17H14ClN5O2
Molecular Weight 355.8 g/mol
IUPAC Name N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C17H14ClN5O2/c1-10(24)11-4-2-6-13(8-11)20-17(25)15-16(19)23(22-21-15)14-7-3-5-12(18)9-14/h2-9H,19H2,1H3,(H,20,25)
Standard InChI Key KAJZWFRODRDHLQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₁₇H₁₅ClN₆O₂; molecular weight 382.8 g/mol) features a 1,2,3-triazole core substituted at positions 1, 4, and 5 (Figure 1) . Key components include:

  • Position 1: 3-Chlorophenyl group, contributing to hydrophobic interactions and metabolic stability.

  • Position 4: Carboxamide linkage to a 3-acetylphenyl group, enabling hydrogen bonding with biological targets.

  • Position 5: Amino group, enhancing solubility and serving as a hydrogen bond donor.

Synthetic Pathways and Optimization

Triazole Core Formation

The 1,2,3-triazole ring is synthesized via Huisgen cycloaddition or Sakai reaction modifications:

  • Metal-Free Cycloaddition: Bai et al.’s method employs α-chlorotosylhydrazones and arylamines under azide-free conditions to yield 1,4-disubstituted triazoles . For this compound, 3-chlorophenylhydrazine and a propargyl acetylene precursor could form the triazole backbone.

  • Microwave-Assisted Synthesis: As demonstrated for 1,2,4-triazoles , microwave irradiation accelerates cyclization, improving yield (70–85%) and reducing side products.

Carboxamide Functionalization

The 3-acetylphenyl-carboxamide group is introduced via amide coupling:

  • Activation: React 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.

  • Coupling: Treat with 3-aminoacetophenone in dichloromethane and triethylamine, yielding the target compound .

Yield Optimization:

  • Temperature: 0–5°C minimizes decomposition.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency (yield: 82%) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Predicted at 2.8 (SwissADME), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: −4.2 (ESOL), classifying it as poorly soluble, necessitating formulation with cyclodextrins or lipid nanoparticles .

Stability Profiling

  • pH Stability: Triazole rings resist hydrolysis at physiological pH (1.2–7.4) .

  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition at 218°C, suitable for standard storage .

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